
1-Chloro-2-(trifluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6ClF3. It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another by a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
The synthesis of 1-Chloro-2-(trifluoromethyl)naphthalene can be achieved through several methods. One common synthetic route involves the site-selective magnesiation of 2,4-dibromo-1-chloronaphthalene, followed by iodination and coupling with (trifluoromethyl)copper . This method allows for the precise introduction of the trifluoromethyl group at the desired position on the naphthalene ring.
Industrial production methods for this compound are not well-documented, but it is typically produced in small quantities for research purposes
Chemical Reactions Analysis
1-Chloro-2-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and strong bases.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the trifluoromethyl group remains intact while forming new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound with the trifluoromethyl group retained.
Scientific Research Applications
1-Chloro-2-(trifluoromethyl)naphthalene is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology and Medicine:
Mechanism of Action
The mechanism by which 1-Chloro-2-(trifluoromethyl)naphthalene exerts its effects is primarily through its chemical reactivity. The chlorine and trifluoromethyl groups influence the electronic properties of the naphthalene ring, making it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
1-Chloro-2-(trifluoromethyl)naphthalene can be compared with other similar compounds, such as:
2-(Trifluoromethyl)naphthalene: This compound lacks the chlorine atom, which affects its reactivity and applications.
1-Chloro-2-iodonaphthalene: The iodine atom can be more reactive in certain coupling reactions compared to the trifluoromethyl group.
The uniqueness of this compound lies in the combination of both chlorine and trifluoromethyl groups, which provide distinct electronic and steric properties that can be exploited in various chemical reactions and applications.
Properties
Molecular Formula |
C11H6ClF3 |
|---|---|
Molecular Weight |
230.61 g/mol |
IUPAC Name |
1-chloro-2-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6ClF3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13,14)15/h1-6H |
InChI Key |
NSTGZBAGGSXDFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11876004.png)






![7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876040.png)





![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11876100.png)
